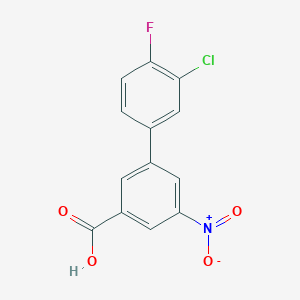

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid

Descripción

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid is a benzoic acid derivative featuring a nitro group at the 5-position and a 3-chloro-4-fluorophenyl substituent at the 3-position of the aromatic ring. This compound is part of a broader class of nitrobenzoic acids, which are frequently utilized as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents and reactivity . Its molecular formula is C₁₃H₇ClFNO₄, with a molecular weight of approximately 305.65 g/mol. The chloro and fluoro substituents enhance its lipophilicity, while the nitro group increases acidity, making it a candidate for further functionalization or biological activity studies .

Propiedades

IUPAC Name |

3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNO4/c14-11-6-7(1-2-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMMXHYXHQJCDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50690556 | |

| Record name | 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261907-81-6 | |

| Record name | 3'-Chloro-4'-fluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50690556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-(3-Chloro-4-fluorophenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is typically purified using recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of 3-(3-Chloro-4-fluorophenyl)-5-aminobenzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use as pharmaceutical agents. The presence of the nitro group and halogen substituents can enhance the biological activity of the molecules.

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mecanismo De Acción

The mechanism of action of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and fluoro substituents can enhance the compound’s binding affinity to its molecular targets.

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

The table below compares key features of 3-(3-chloro-4-fluorophenyl)-5-nitrobenzoic acid with structurally related compounds:

Key Observations:

- Electron-Withdrawing Effects : The nitro group at position 5 in all compounds significantly lowers the pKa of the carboxylic acid, enhancing acidity. Substituents like Cl, F, and CF₃ further polarize the aromatic system, stabilizing the deprotonated form .

- Solubility: Hydroxyl () and phenoxy () groups improve aqueous solubility compared to halogens (Cl, F) or thioethers ().

- Steric and Electronic Differences : The positional isomerism in chloro-fluorophenyl derivatives (e.g., 3-Cl-4-F vs. 3-Cl-5-F) alters steric bulk and electronic distribution, impacting reactivity and binding in biological systems .

Actividad Biológica

3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound features a nitro group, a chloro substituent, and a fluorine atom on the phenyl ring, which contribute to its reactivity and biological activity. The structure can be represented as follows:

Antimicrobial Properties

Research has indicated that 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid exhibits significant antimicrobial activity against various bacterial and fungal strains. A study utilized the agar-well diffusion method to assess its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The results demonstrated notable inhibitory zones, suggesting effective antimicrobial properties comparable to standard drugs.

Table 1: Antimicrobial Activity of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid

| Pathogen | Inhibitory Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 12 | 8 |

| Escherichia coli | 11 | 10 |

| Pseudomonas aeruginosa | 10 | 12 |

| Aspergillus niger | 9 | 15 |

Anticancer Activity

Additionally, the compound has shown promise in anticancer studies. It was tested against various cancer cell lines, including leukemia and breast cancer cells. The cytotoxicity was evaluated using the MTT assay, revealing that the compound inhibited cell proliferation effectively.

Table 2: Cytotoxicity of 3-(3-Chloro-4-fluorophenyl)-5-nitrobenzoic acid

| Cell Line | IC50 (µM) |

|---|---|

| CEM (Leukemia) | 5.2 |

| MCF-7 (Breast Cancer) | 6.8 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microbial and cancer cells. It is hypothesized that the nitro group plays a crucial role in disrupting cellular processes, potentially through the generation of reactive nitrogen species or by inhibiting key enzymes involved in cellular metabolism.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results indicated that it could serve as a potential lead compound for developing new antibiotics.

- Cancer Cell Proliferation Inhibition : Another investigation focused on its effects on breast cancer cell lines, demonstrating significant inhibition of cell growth through apoptosis induction pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.